molecular formula C12H9ClO2S B1486503 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid CAS No. 1099632-00-4

5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid

Cat. No. B1486503
M. Wt: 252.72 g/mol
InChI Key: NNZJHHRVOBRJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1099632-00-4. It has a linear formula of C12H9ClO2S . The compound has a molecular weight of 252.72 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(4-chloro-2-methylphenyl)-2-thiophenecarboxylic acid . The InChI code is 1S/C12H9ClO2S/c1-7-6-8(13)2-3-9(7)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H,14,15) .

Scientific Research Applications

Synthesis and Derivative Formation

  • 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid can be used in the synthesis of various thiophene derivatives. For instance, the nitration of related thiophene compounds has been shown to yield nitro derivatives, illustrating the reactivity of thiophene structures in chemical synthesis (Shvedov et al., 1973).
  • In another example, thiophene-2-carboxylic acids have been utilized to generate dialkoxythiophene-2-carboxylic acids, which have potential applications in organic synthesis (Corral & Lissavetzky, 1984).

Chemical Reactions and Properties

  • The compound is also involved in acylaminomethylation reactions, demonstrating its utility in creating methyl derivatives for potential use in pharmaceutical or material sciences (Gol'dfarb et al., 1986).
  • The mass spectrometric analysis of thiophene-2-carboxylic acids reveals insights into their fragmentation patterns, which is critical for understanding their chemical behavior and potential applications in analytical chemistry (Fisichella et al., 1982).

Potential Pharmacological Applications

  • Thiophene derivatives, including 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid, have been explored for their potential in drug synthesis and pharmacological activities. For example, novel derivatives were synthesized and evaluated for antitubercular activity, indicating potential use in treating tuberculosis (Marvadi et al., 2020).
  • Additionally, substituted thiophene derivatives have shown potential as anti-inflammatory agents, highlighting the pharmaceutical significance of this compound (Radwan et al., 2009).

Material Science and Organic Chemistry

  • The compound's utility extends to material science and organic chemistry, where it can be used to create various thiophene-based compounds with potential applications in these fields. For example, its role in synthesizing arotinolol hydrochloride illustrates its versatility in organic synthesis (Hongbin et al., 2011).

properties

IUPAC Name

5-(4-chloro-2-methylphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S/c1-7-6-8(13)2-3-9(7)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZJHHRVOBRJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655921
Record name 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid

CAS RN

1099632-00-4
Record name 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HS Sutherland, GL Lu, AST Tong, D Conole… - European Journal of …, 2022 - Elsevier
Drug resistant tuberculsosis (TB) is global health crisis that demands novel treatment strategies. Bacterial ATP synthase inhibitors such as bedaquiline and next-generation analogues (…
Number of citations: 7 www.sciencedirect.com

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